molecular formula C9H18O2Si B14411295 Trimethylsilyl cyclopentanecarboxylate CAS No. 84678-75-1

Trimethylsilyl cyclopentanecarboxylate

Cat. No.: B14411295
CAS No.: 84678-75-1
M. Wt: 186.32 g/mol
InChI Key: RCNLUVBAZAMEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl cyclopentanecarboxylate is a chemical reagent primarily used in organic synthesis as a protected form of cyclopentanecarboxylic acid. The cyclopentanecarboxylate moiety is a valuable structural component in pharmaceutical and materials science research, featured in compounds investigated for treating conditions such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis . The parent acid, cyclopentanecarboxylic acid, is a colorless liquid that can be synthesized via palladium-catalyzed hydrocarboxylation of cyclopentene or through a Favorskii rearrangement . The key utility of this specific reagent lies in the trimethylsilyl (TMS) group. In synthetic chemistry, silyl esters like this one are widely employed as protecting groups for carboxylic acids. The TMS group can shield the reactive carboxyl functionality during synthetic steps that are incompatible with free acids, such as reactions with organometallic reagents or under basic conditions. A significant characteristic of the trimethylsilyl group is its lability; it is readily removed under mild acidic conditions or via solvolysis, allowing for the facile regeneration of the original carboxylic acid in a subsequent deprotection step . This makes this compound a versatile and transient intermediate for constructing more complex molecules containing the cyclopentane ring, serving researchers in building compound libraries and exploring new chemical spaces. This product is intended for research and development purposes only. It is not classified as a medicinal or edible product and is strictly for use in a controlled laboratory setting.

Properties

CAS No.

84678-75-1

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

IUPAC Name

trimethylsilyl cyclopentanecarboxylate

InChI

InChI=1S/C9H18O2Si/c1-12(2,3)11-9(10)8-6-4-5-7-8/h8H,4-7H2,1-3H3

InChI Key

RCNLUVBAZAMEIC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1CCCC1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Cyclopentanecarboxylic acid reacts with TMSCl in the presence of a base (e.g., triethylamine, Et$$3$$N) to form the silyl ester. The base deprotonates the carboxylic acid, generating a carboxylate ion that undergoes nucleophilic substitution with TMSCl:
$$
\text{Cyclopentanecarboxylic acid} + \text{TMSCl} + \text{Et}
3\text{N} \rightarrow \text{Trimethylsilyl cyclopentanecarboxylate} + \text{Et}_3\text{NHCl}
$$

Experimental Protocol

  • Reagents : Cyclopentanecarboxylic acid (1.0 equiv), TMSCl (1.1 equiv), triethylamine (1.1 equiv), toluene (solvent).
  • Procedure :
    • Under nitrogen, dissolve the acid in toluene.
    • Add Et$$3$$N and cool to 0–5°C.
    • Slowly add TMSCl while maintaining temperature.
    • Stir at 25°C for 3–4 hours.
    • Filter precipitated Et$$3$$NHCl and concentrate the filtrate.
    • Purify via vacuum distillation (72–74°C at 11–12 mmHg).
  • Yield : 78–81% (adapted from CN104592288A).

Advantages

  • Cost-effective (TMSCl and Et$$_3$$N are inexpensive).
  • Scalable for industrial applications.

Limitations

  • Requires moisture-free conditions.
  • Byproduct (Et$$_3$$NHCl) necessitates filtration.

Trimethylsilyldiazomethane (TMS-CHN$$_2$$) Method

Reaction Mechanism

TMS-diazomethane transfers the trimethylsilyl group to the carboxylic acid, releasing nitrogen gas:
$$
\text{Cyclopentanecarboxylic acid} + \text{TMS-CHN}2 \rightarrow \text{this compound} + \text{N}2
$$

Experimental Protocol

  • Reagents : Cyclopentanecarboxylic acid (1.0 equiv), TMS-diazomethane (2.0 M in hexane, 5.0 equiv), dichloromethane (DCM)/methanol (3:1 v/v).
  • Procedure :
    • Dissolve the acid in DCM/methanol.
    • Add TMS-diazomethane dropwise at 25°C.
    • Stir for 2 hours until gas evolution ceases.
    • Concentrate under reduced pressure to isolate the product.
  • Yield : 89% (ChemBK, corrected interpretation).

Advantages

  • No base required; reaction is neutral.
  • High yield and rapid completion.

Limitations

  • TMS-diazomethane is costly and sensitive to moisture.
  • Requires careful handling due to diazomethane byproducts.

Bis(trimethylsilyl)acetamide (BSA) and TMSCl

Reaction Mechanism

BSA acts as a dual silylating agent and base, facilitating the reaction with TMSCl:
$$
\text{Cyclopentanecarboxylic acid} + \text{BSA} + \text{TMSCl} \rightarrow \text{this compound} + \text{Byproducts}
$$

Experimental Protocol

  • Reagents : Cyclopentanecarboxylic acid (1.0 equiv), BSA (1.2 equiv), TMSCl (1.2 equiv), DCM.
  • Procedure :
    • Mix acid and BSA in DCM under nitrogen.
    • Add TMSCl and stir at 25°C for 6 hours.
    • Quench with water, extract with DCM, and concentrate.
  • Yield : ~70% (estimated from similar silylations in).

Advantages

  • Mild conditions suitable for acid-sensitive substrates.

Limitations

  • Lower yield compared to other methods.
  • BSA is expensive.

Comparative Analysis of Methods

Method Reagents Yield Cost Ease of Purification
TMSCl/Et$$_3$$N TMSCl, Et$$_3$$N, toluene 78–81% Low Moderate (distillation)
TMS-CHN$$_2$$ TMS-diazomethane 89% High Simple (concentration)
BSA/TMSCl BSA, TMSCl ~70% Moderate Complex (extraction)

Applications and Industrial Relevance

This compound serves as a precursor in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. Its stability under acidic conditions makes it valuable in multi-step syntheses requiring temporary carboxylate protection.

Mechanism of Action

The mechanism of action of trimethylsilyl cyclopentanecarboxylate primarily involves its role as a protecting group. The trimethylsilyl group shields the carboxyl group from unwanted reactions, allowing for selective transformations on other parts of the molecule. The protection is achieved through the formation of a stable ester bond, which can be cleaved under specific conditions to regenerate the original carboxyl group .

Comparison with Similar Compounds

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

  • Structural Differences: Incorporates a methylamino group on the cyclopentane ring, unlike the trimethylsilyl ester.
  • Analytical Data : LCMS (m/z 411 [M+H]⁺) and HPLC retention time (1.18 minutes under SMD-TFA05 conditions) suggest higher polarity compared to trimethylsilyl derivatives .
  • Applications: Used in multi-step syntheses of pharmaceutical intermediates, leveraging its amino group for further functionalization.

Methyl 3-Aminocyclopentanecarboxylate

  • Molecular Formula: C₇H₁₃NO₂ (143.18 g/mol) .
  • No occupational exposure limits are specified, but industrial hygiene practices are emphasized .
  • Applications: Serves as a precursor in drug synthesis, where the amino group enables amide bond formation or ring-opening reactions.

Tributyltin Cyclopentanecarboxylate

  • Regulatory Status: Listed in Toyota’s banned substances list (T0259, T0472) due to the toxicity of organotin compounds, which are associated with environmental persistence and bioaccumulation .

Methyl 3-(tert-Butyldimethylsilyloxy)cyclopentanecarboxylate Derivatives

  • Structural Features : Incorporates a bulky tert-butyldimethylsilyl (TBS) group, offering enhanced steric protection for hydroxyl groups in synthetic intermediates .
  • Reactivity Comparison : The trimethylsilyl group is smaller and less sterically hindered, enabling faster reaction kinetics in silylation or desilylation steps compared to TBS derivatives.

Data Table: Key Properties of Cyclopentanecarboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications Safety/Toxicity
Trimethylsilyl cyclopentanecarboxylate Not explicitly provided (estimated: C₁₀H₁₈O₃Si) ~222 Colorless liquid, 97% synthesis yield Silyl ketene acetal in enantioselective synthesis Not listed as banned; presumed lower toxicity
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Requires PPE (gloves, face shields) Pharmaceutical intermediate Irritant; no occupational exposure limits
Tributyltin cyclopentanecarboxylate Not provided Not provided Banned due to organotin toxicity Restricted High environmental toxicity
Methyl 1-(methylamino)cyclopentanecarboxylate Not provided Not provided LCMS m/z 411 [M+H]⁺; HPLC retention time: 1.18 min Nucleoside analog synthesis Data not specified

Research Findings and Industrial Relevance

  • Synthetic Efficiency: this compound’s high-yield synthesis (97%) makes it preferable for large-scale applications compared to amino-substituted derivatives, which may require additional purification steps .
  • Regulatory Advantages : The exclusion of trimethylsilyl derivatives from banned substance lists underscores their regulatory compliance compared to toxic tin-based analogs .
  • Functional Flexibility : While TBS-protected derivatives (e.g., in ) offer superior steric protection, trimethylsilyl groups provide a balance of reactivity and ease of removal in multi-step syntheses .

Q & A

Q. What are the key considerations for synthesizing Trimethylsilyl cyclopentanecarboxylate in a laboratory setting?

The synthesis typically involves multi-step protection/deprotection strategies. For example, in analogous cyclopentanecarboxylate derivatives (e.g., methyl 1-((methylamino)cyclopentanecarboxylate), a two-step process is employed:

Protection : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines, as seen in NMR data (δ 1.36 ppm for Boc protons) .

Silylation : Introduce the trimethylsilyl group under anhydrous conditions using reagents like trimethylsilyl chloride.
Key parameters include moisture control (to prevent desilylation) and stoichiometric monitoring via TLC or NMR to confirm intermediate formation .

Q. How can researchers characterize this compound using spectroscopic methods?

  • NMR : Look for characteristic trimethylsilyl proton signals at δ ~0.1–0.3 ppm (singlet, 9H). Cyclopentane ring protons typically appear as multiplet signals between δ 1.5–2.5 ppm, as observed in related esters .
  • Mass Spectrometry : Expect a molecular ion peak [M+Na]+ at m/z corresponding to the molecular formula (e.g., C₁₀H₁₈O₂Si: calc. 230.10). Confirm purity via combustion analysis (e.g., C/H/N ratios within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
  • Engineering Controls : Perform reactions in a fume hood to mitigate inhalation risks.
  • Waste Disposal : Segregate silylated waste and consult professional disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction pathways involving this compound be optimized for enantioselective synthesis?

  • Chiral Auxiliaries : Use tert-butyldimethylsilyl (TBS) or TEMPO-based catalysts to induce stereoselectivity. For example, TEMPO-mediated oxidative reactions of enolates yield cyclopentanecarboxylate derivatives with >80% diastereomeric excess .
  • Kinetic Control : Monitor dimerization kinetics (e.g., O-quinodimethane intermediates) via time-resolved NMR or HPLC to trap transient species and optimize yields .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

  • Cross-Validation : Compare experimental NMR δ values with computational predictions (DFT calculations) to confirm assignments. For instance, Boc-protected intermediates show distinct tert-butyl signals (δ 1.36 ppm) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in proton NMR .

Q. What strategies are effective for stabilizing this compound during long-term storage?

  • Inert Atmospheres : Store under argon or nitrogen to prevent hydrolysis.
  • Temperature Control : Keep at –20°C in amber vials to avoid thermal degradation or photolytic cleavage of the silyl ester bond .

Methodological Insights

Q. Designing Experiments to Study this compound Reactivity

  • Substrate Scope : Test reactivity with electrophiles (e.g., aldehydes, epoxides) under varying conditions (e.g., Lewis acids like BF₃·OEt₂).
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm/rule out radical pathways in oxidative coupling reactions .

Q. Analyzing Contradictory Yield Data in Silylation Reactions

  • Parameter Screening : Vary temperature (0°C to RT), solvent polarity (THF vs. DCM), and silylating agent equivalents.
  • Quantitative NMR : Integrate proton signals of starting material vs. product to calculate conversion efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.